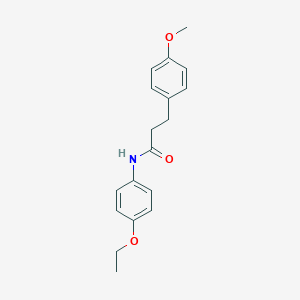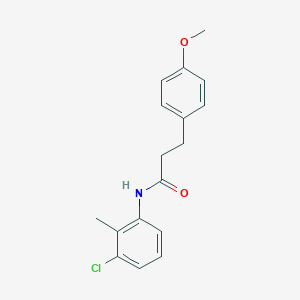![molecular formula C28H37N3O5 B503021 1-Bencil-5-[2-hidroxi-3-[4-(2-hidroxietil)piperazin-1-il]propoxi]-2-metilindol-3-carboxilato de etilo CAS No. 539806-39-8](/img/structure/B503021.png)
1-Bencil-5-[2-hidroxi-3-[4-(2-hidroxietil)piperazin-1-il]propoxi]-2-metilindol-3-carboxilato de etilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate is a useful research compound. Its molecular formula is C28H37N3O5 and its molecular weight is 495.6g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química medicinal: Agentes anti-VIH
Este compuesto, debido a su núcleo indólico, puede servir como un andamiaje potencial para agentes anti-VIH. Se ha informado que los derivados del indol muestran actividad contra el VIH-1, y los estudios de acoplamiento molecular sugieren que pueden unirse eficazmente a las proteínas clave implicadas en el ciclo de vida del virus .
Síntesis orgánica: Funcionalización bencílica
La posición bencílica de este compuesto es un sitio reactivo para diversas transformaciones orgánicas. Puede sufrir bromación por radicales libres, sustitución nucleofílica y oxidación, que son reacciones fundamentales en la síntesis orgánica, lo que podría conducir al desarrollo de nuevas entidades químicas .
Catálisis: Estabilización de cobre (I)
La porción bencílica del compuesto podría utilizarse para estabilizar los iones de cobre (I) en procesos catalíticos. Esta estabilización es crucial para mejorar el efecto catalítico del cobre en reacciones como la cicloadición azida-alquino, que es una piedra angular de la química de clic .
Mecanismo De Acción
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
It is known that reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common in compounds with similar structures . These reactions can lead to changes in the compound and its interaction with its targets .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.
Result of Action
It is known that indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .
Action Environment
It is known that reactions at the benzylic position can be influenced by various factors, including the presence of different halogens .
Propiedades
IUPAC Name |
ethyl 1-benzyl-5-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propoxy]-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N3O5/c1-3-35-28(34)27-21(2)31(18-22-7-5-4-6-8-22)26-10-9-24(17-25(26)27)36-20-23(33)19-30-13-11-29(12-14-30)15-16-32/h4-10,17,23,32-33H,3,11-16,18-20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXYIZCNLPVXNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCN(CC3)CCO)O)CC4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,5-triethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B502941.png)








![N-(4-methyl-2-pyrimidinyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B502958.png)



